molecular formula C12H21NO3 B13510659 Tert-butyl n-(2-cyclobutyl-1-oxopropan-2-yl)carbamate

Tert-butyl n-(2-cyclobutyl-1-oxopropan-2-yl)carbamate

Cat. No.: B13510659
M. Wt: 227.30 g/mol
InChI Key: UOSXMTVNALWBHS-UHFFFAOYSA-N
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Description

This compound (CAS: 1823972-67-3) is a carbamate derivative featuring a cyclobutyl ring attached to a propan-2-yl backbone with a ketone group at position 1. The tert-butyl carbamate moiety serves as a protective group for amines, commonly utilized in pharmaceutical synthesis to enhance stability or modulate reactivity during multi-step reactions .

Properties

Molecular Formula

C12H21NO3

Molecular Weight

227.30 g/mol

IUPAC Name

tert-butyl N-(2-cyclobutyl-1-oxopropan-2-yl)carbamate

InChI

InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-12(4,8-14)9-6-5-7-9/h8-9H,5-7H2,1-4H3,(H,13,15)

InChI Key

UOSXMTVNALWBHS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C=O)C1CCC1

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: Tert-butyl n-(2-cyclobutyl-1-oxopropan-2-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohol or amine derivatives .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl n-(2-cyclobutyl-1-oxopropan-2-yl)carbamate is used as a building block in the synthesis of more complex organic molecules. It is particularly useful in the preparation of pharmaceuticals and other bioactive compounds.

Biology: In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. It serves as a model compound for understanding the behavior of similar molecules in biological systems.

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It is used in the development of new drugs and as a reference standard in pharmaceutical testing.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new synthetic methodologies and processes.

Mechanism of Action

The mechanism of action of tert-butyl n-(2-cyclobutyl-1-oxopropan-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can selectively enhance the slow inactivation of voltage-gated sodium channels and regulate the collapse response mediator protein 2 (CRMP2) . These interactions contribute to its biological and pharmacological effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations in Cycloalkane-Based Carbamates

Table 1: Key Structural Differences in Cycloalkane-Substituted Carbamates
Compound Name Substituent Functional Group CAS Number Key Features
tert-Butyl N-(2-Cyclobutyl-1-oxopropan-2-yl)carbamate Cyclobutyl Ketone (1-oxo) 1823972-67-3 Cyclobutyl ring with ketone; moderate ring strain
tert-Butyl N-(1-Cyclopropyl-3-oxopropan-2-yl)carbamate Cyclopropyl Ketone (3-oxo) 137076-22-3 Smaller cyclopropyl ring; ketone at position 3
tert-Butyl N-[(1S,3S)-3-Hydroxycyclopentyl]carbamate Cyclopentyl Hydroxyl 154737-89-0 Hydroxyl group at position 3; stereospecific
tert-Butyl N-{4-Formylbicyclo[2.2.2]octan-1-yl}carbamate Bicyclo[2.2.2]octane Formyl N/A Bicyclic structure; formyl group enhances electrophilicity

Key Observations :

  • Ring Size and Strain : Cyclobutyl (4-membered) rings balance strain and stability better than cyclopropyl (3-membered) rings, which are highly strained, or cyclopentyl (5-membered) rings, which are more flexible. This impacts molecular conformation and interactions in biological systems.
  • Functional Groups : The ketone in the target compound (1-oxo) contrasts with hydroxyl (e.g., PBY1403190) or formyl groups (e.g., bicyclo derivatives), altering polarity and reactivity. Ketones may participate in hydrogen bonding or serve as electrophilic centers in synthesis .

Positional Isomerism and Stereochemistry

Table 2: Positional and Stereochemical Variations
Compound Name Backbone Structure Substituent Position Stereochemistry CAS Number
tert-Butyl N-(2-Cyclobutyl-1-oxopropan-2-yl)carbamate Propan-2-yl 1-oxo, 2-cyclobutyl Not specified 1823972-67-3
tert-Butyl N-[(1R,3R)-3-Hydroxycyclopentyl]carbamate Cyclopentyl 3-hydroxy (1R,3R) 1290191-64-8
tert-Butyl N-[trans-3-Fluoropiperidin-4-yl]carbamate Piperidine 3-fluoro, 4-amino trans 1268520-95-1

Key Observations :

  • Positional Effects : The ketone at position 1 in the target compound vs. hydroxyl at position 3 in cyclopentyl derivatives affects solubility and hydrogen-bonding capacity.
  • Stereochemistry : Many analogues (e.g., PBY1403190) exhibit stereospecific configurations, which are critical for chiral recognition in drug-receptor interactions. The target compound’s stereochemistry is unspecified but could influence its pharmacological profile .

Key Observations :

  • Lipophilicity : The cyclobutyl group in the target compound contributes to a moderate logP (~2.1), making it less polar than fluorophenyl derivatives (logP ~2.8) but more lipophilic than oxolane-containing analogues (logP ~1.5) .
  • Synthetic Utility : The ketone group in the target compound allows for further derivatization (e.g., reduction to alcohols or formation of Schiff bases), whereas hydroxyl or amine groups in analogues enable coupling reactions (e.g., amide bond formation) .

Commercial Availability and Challenges

In contrast, analogues like tert-butyl N-(1-cyclopropyl-3-oxopropan-2-yl)carbamate (CAS: 137076-22-3) remain available, highlighting the demand for smaller-ring systems in medicinal chemistry .

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